molecular formula C14H30N2O5 B1620318 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane CAS No. 23978-10-1

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane

Cat. No.: B1620318
CAS No.: 23978-10-1
M. Wt: 306.4 g/mol
InChI Key: ALSQUFVBKLVFCC-UHFFFAOYSA-N
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Description

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane is a chemical compound with the molecular formula C14H30N2O5. It is known for its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane typically involves the reaction of specific precursor molecules under controlled conditions. One common method includes the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane involves its ability to interact with specific molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its cyclic configuration and functional groups enable it to participate in a range of chemical reactions, further contributing to its biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: Similar in structure but contains one less nitrogen atom.

    1,4,7,10,13,16-Hexaoxa-19-azacyclohenicosane: Contains an additional oxygen atom compared to 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane.

    1,4,7,10,13,16,19-Heptaoxa-22-azacyclotetracosane: Contains more oxygen atoms and a larger ring structure.

Uniqueness

This compound is unique due to its specific arrangement of oxygen and nitrogen atoms within a cyclic structure. This configuration imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O5/c1-5-17-9-10-18-6-2-16-4-8-20-12-14-21-13-11-19-7-3-15-1/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQUFVBKLVFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCNCCOCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178698
Record name 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane
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Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23978-10-1
Record name 1,4,7,13,16-Pentaoxa-10,19-diazacycloheneicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23978-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,13,16-Pentaoxa-10,19-diazacyclohenicosane
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Record name 1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane
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Synthesis routes and methods

Procedure details

A solution of 6.7 g. of the diamide obtained in Example 19 in 100 ml. anhydrous tetrahydrofurane is slowly added to a mixture of 50 ml. anhydrous tetrahydrofurane and 3.8 g. LiAlH4 while stirring. After the addition is complete, the mixture is stirred under reflux and under a nitrogen atmosphere for 11 hours. After cooling to room temperature, the reagent is destroyed by adding 10 ml. water in 25 ml. THF, followed by 10 ml. NaOH (15% in water) and then 30 ml. water. The mixture is filtered and the filtrate is evaporated to dryness. The residue is dissolved in benzene and the solution is passed through a column of Al2O3 with benzene as eluant. The solution is evaporated to dryness and the desired product is obtained as a colourless oil which crystallizes at low temperature.
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diamide
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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